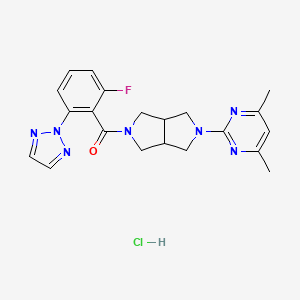

Seltorexant hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILZQJZQERNISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Seltorexant Hydrochloride: A Technical Guide to its Mechanism of Action in the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seltorexant (B610775) (also known as MIN-202 and JNJ-42847922) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist being developed for the treatment of Major Depressive Disorder (MDD) with insomnia symptoms.[1][2][3] The orexin (B13118510) system is a critical regulator of arousal, wakefulness, and stress responses; its hyperactivity is implicated in the pathophysiology of both insomnia and depression.[4][5] Seltorexant functions by selectively blocking the OX2R, thereby modulating the brain's arousal system to normalize sleep-wake cycles and improve symptoms of depression.[4][6] It exhibits high affinity and selectivity for the OX2R over the orexin-1 receptor (OX1R), distinguishing it from dual orexin receptor antagonists (DORAs).[3] Preclinical and clinical studies have demonstrated its efficacy in improving both sleep and mood parameters, with a favorable safety and tolerability profile.[2][7] This document provides an in-depth technical overview of Seltorexant's mechanism of action, supported by pharmacodynamic and pharmacokinetic data, key experimental methodologies, and clinical findings.

Introduction to the Orexin System

Discovered in 1998, the orexin system consists of two neuropeptides, orexin-A and orexin-B (also known as hypocretin-1 and -2), and their two corresponding G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[4] These neuropeptides are produced exclusively in neurons of the lateral hypothalamus but project widely throughout the central nervous system (CNS), influencing sleep-wake cycles, arousal, mood, and stress responses.[4][5]

Hyperactivity of the orexin system is believed to contribute to a state of hyperarousal, which is a key feature in both insomnia and MDD.[4] By antagonizing orexin receptors, it is possible to reduce this excessive wakefulness. While OX1R is associated with anxiety and panic circuitry, OX2R is believed to be more directly involved in the regulation of sleep, arousal, and mood.[4] Seltorexant's therapeutic approach is to selectively target the OX2R to address the hyperarousal state underlying MDD with insomnia.[4][6]

Core Mechanism of Action of Seltorexant

Selective Antagonism of the Orexin-2 Receptor (OX2R)

The primary mechanism of action for Seltorexant is its function as a potent and selective competitive antagonist of the OX2R.[6] It binds to the OX2R with high affinity, preventing the endogenous orexin-A and orexin-B neuropeptides from binding to and activating the receptor. This blockade attenuates the downstream signaling cascade that promotes wakefulness and arousal.[4][6]

Seltorexant's selectivity is a key feature, with a binding affinity over 100-fold greater for the OX2R compared to the OX1R.[3] This specificity distinguishes it from DORAs and allows for a targeted modulation of the pathways most implicated in sleep-wake regulation and mood, potentially reducing the risk of off-target effects.[4]

Impact on Neuronal Signaling

By inhibiting OX2R, Seltorexant reduces the excitatory drive in wake-promoting regions of the brain. This action diminishes the state of hyperarousal often observed in patients with MDD and insomnia, leading to a dual therapeutic benefit: improvement in sleep quality and an alleviation of depressive symptoms.[4][8] Clinical studies have shown that Seltorexant's antidepressant effect is not merely a consequence of improved sleep; it provides a statistically significant improvement in core depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) even when the sleep item is removed.[9][10]

Pharmacodynamic Profile

Seltorexant is a CNS penetrant that crosses the blood-brain barrier to engage its target.[11] Its pharmacodynamic properties have been characterized through extensive in vitro and in vivo preclinical studies.

Receptor Binding and Selectivity

Seltorexant's affinity for orexin receptors has been quantified using radioligand binding assays. It demonstrates high affinity for the human OX2R with significant selectivity over the OX1R.

| Parameter | Species | Value | Citation(s) |

| Binding Affinity (pKi) | Human OX2R | 8.0 | [11] |

| Binding Affinity (pKi) | Rat OX2R | 8.1 | [11] |

| Selectivity | OX2R vs. OX1R | >100-fold | [3] |

Preclinical Efficacy

In vivo studies in animal models confirm Seltorexant's effects on sleep architecture.

| Model | Administration | Key Findings | Citation(s) |

| Sprague-Dawley Rats | Oral (3-30 mg/kg) | Dose-dependently induced and prolonged sleep. | [11] |

| Reduced latency to non-rapid eye movement (NREM) sleep. | [7] | ||

| Increased total NREM sleep duration. | [7][11] | ||

| No significant impact on REM sleep. | [7] | ||

| Mouse Model | Oral (30 mg/kg) | Reduced latency to NREM sleep. | [12] |

| Rat Cortex (ex vivo) | Oral (30 mg/kg) | Achieved 74.6% OX2R occupancy at 60 minutes post-dose. | [12] |

Key Experimental Methodologies

The characterization of Seltorexant relies on established and robust experimental protocols. The following sections describe representative methodologies for key in vitro and in vivo assays.

In Vitro Receptor Binding Assays

Competitive radioligand binding assays are used to determine the affinity (Ki) of Seltorexant for the OX1 and OX2 receptors.[13]

Objective: To quantify the binding affinity of a test compound (Seltorexant) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Representative Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing either human OX1R or OX2R are prepared. This is achieved by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.[14]

-

Assay Incubation: The assay is conducted in 96-well plates. Each well contains the prepared cell membranes, a fixed concentration of a selective radiolabeled antagonist (e.g., [³H]-EMPA for OX2R), and varying concentrations of the unlabeled test compound (Seltorexant).[15]

-

Equilibrium: The plates are incubated, typically for 60 minutes at 30°C, to allow the binding reaction to reach equilibrium.[14]

-

Separation: Receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[13][14]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[14]

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of Seltorexant that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

In Vivo Animal Sleep Studies (Polysomnography)

To assess the effect of Seltorexant on sleep and wakefulness, polysomnography (PSG) is conducted in rodents.[16]

Objective: To continuously monitor and record electroencephalography (EEG) and electromyography (EMG) signals to characterize sleep-wake states (Wake, NREM, REM) following drug administration.

Representative Protocol:

-

Surgical Implantation: Adult male Sprague-Dawley rats are surgically implanted with electrodes for EEG and EMG recording. EEG screw electrodes are placed over the cortex, and EMG wire electrodes are inserted into the nuchal (neck) muscles.[16]

-

Recovery and Habituation: Animals are allowed a post-operative recovery period of at least one week. They are then habituated to the recording chambers and tethered cables to minimize stress during the experiment.[16]

-

Baseline Recording: A 24-hour baseline PSG recording is performed to establish normal sleep-wake patterns for each animal before any treatment.[17]

-

Drug Administration: Seltorexant or a vehicle control is administered orally at a specific time point (e.g., at the beginning of the light/rest cycle).[11]

-

Post-Dosing Recording: EEG and EMG signals are recorded continuously for a set period (e.g., 24 hours) following administration.[18]

-

Data Analysis: The recorded data are scored in epochs (e.g., 30 seconds) and classified into Wake, NREM sleep, or REM sleep based on the characteristic EEG and EMG signals. Key parameters such as sleep latency, total time in each state, and bout duration are calculated and compared between the Seltorexant and vehicle groups.[19]

Clinical Pharmacology and Efficacy

Seltorexant is being investigated as an adjunctive therapy for MDD patients with insomnia who have had an inadequate response to standard antidepressants like SSRIs or SNRIs.[2][20]

Pharmacokinetics

Seltorexant exhibits pharmacokinetic properties suitable for a hypnotic agent, characterized by rapid absorption and a short half-life, which minimizes the potential for next-day residual effects.[3]

| Parameter | Value | Citation(s) |

| Time to Peak (Tmax) | 0.3 - 1.5 hours | [3][7] |

| Elimination Half-life | 2 - 3 hours | [3][7] |

| Metabolism | Primarily via CYP3A4 | [3] |

Clinical Trial Data Summary

Multiple clinical trials have demonstrated Seltorexant's efficacy and safety. The 20 mg dose has shown a consistent and clinically meaningful reduction in depressive symptoms.[1][20]

| Study / Phase | Population | Key Efficacy Outcome (vs. Placebo) | Citation(s) |

| Phase 3 (MDD3001) | MDD with insomnia, inadequate SSRI/SNRI response | MADRS Total Score: Statistically significant improvement at Day 43. Least squares mean difference of -2.6 (p=0.007). | [2][9][10] |

| PROMIS-SD T-Score: Statistically significant improvement. Least squares mean difference of -3.7 (p<0.001). | [9][10] | ||

| Phase 2b (Adaptive) | MDD, inadequate SSRI/SNRI response | MADRS Total Score (20 mg dose): Greater improvement at Week 3 (LS mean diff: -4.5) and Week 6 (LS mean diff: -3.1). | [1][20] |

| MADRS in high insomnia subgroup (ISI ≥ 15): Larger treatment difference for the 20 mg dose (LS mean diff: -4.9). | [1][20] |

References

- 1. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 3. Seltorexant - Wikipedia [en.wikipedia.org]

- 4. What is Seltorexant used for? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. trial.medpath.com [trial.medpath.com]

- 8. researchgate.net [researchgate.net]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. Restricted [jnjmedicalconnect.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ndineuroscience.com [ndineuroscience.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacodynamics of Seltorexant Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seltorexant (B610775) (also known as JNJ-42847922 and MIN-202) is a selective orexin-2 receptor (OX2R) antagonist currently under investigation for the treatment of major depressive disorder (MDD) with insomnia symptoms. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 receptor [OX1R] and OX2R), is a key regulator of wakefulness, arousal, and motivation. By selectively blocking the OX2R, seltorexant is hypothesized to normalize the hyperarousal states associated with both insomnia and depression. This technical guide provides an in-depth summary of the preclinical pharmacodynamics of seltorexant hydrochloride, focusing on its receptor binding affinity, functional activity, and in vivo effects in animal models.

Core Pharmacodynamic Properties

Seltorexant is characterized by its high affinity and selectivity for the human and rat OX2R. Preclinical studies have demonstrated its ability to competitively antagonize the actions of orexin neuropeptides at the OX2R, leading to a reduction in wakefulness and promotion of sleep.

In Vitro Pharmacology

The in vitro pharmacodynamic profile of seltorexant has been established through a series of receptor binding and functional assays.

Seltorexant demonstrates a high binding affinity for the orexin-2 receptor. Radioligand binding assays have been employed to determine its equilibrium dissociation constant (Ki) for both human and rat OX2R. The compound exhibits over 100-fold greater selectivity for the OX2R compared to the OX1R.[1]

| Target | Species | Assay Type | pKi | Selectivity (fold vs. OX1R) |

| Orexin-2 Receptor (OX2R) | Human | Radioligand Binding | 8.0 | >100 |

| Orexin-2 Receptor (OX2R) | Rat | Radioligand Binding | 8.1 | - |

| Orexin-1 Receptor (OX1R) | Human | Radioligand Binding | <6.0 | - |

The functional antagonist activity of seltorexant at the OX2R has been confirmed using cell-based assays that measure the inhibition of orexin-A-induced intracellular signaling. A commonly used method is the measurement of changes in intracellular calcium concentration.

| Assay Type | Cell Line | Agonist | IC50 |

| Calcium Mobilization | CHO cells expressing human OX2R | Orexin-A | Data not available in searched documents |

| IP-One | CHO-K1 cells expressing human OX2R | Orexin-A | Data not available in searched documents |

Note: Specific IC50 values for functional assays were not available in the public domain search results.

In Vivo Pharmacology

In vivo studies in preclinical models have been crucial in demonstrating the physiological effects of seltorexant, particularly its impact on sleep and wakefulness, as well as its engagement with the target receptor in the brain.

The ability of seltorexant to cross the blood-brain barrier and bind to its target in the central nervous system has been quantified through ex vivo receptor occupancy studies in rats.

| Species | Route of Administration | ED50 (Receptor Occupancy) | Corresponding Plasma EC50 |

| Rat | Oral | 3 mg/kg | 171 ng/mL |

Following oral administration of a 30 mg/kg dose in rats, peak OX2R occupancy of approximately 75% was observed at 1 hour post-dose, which decreased to around 40% by 4 hours.[2]

The sleep-promoting effects of seltorexant have been extensively studied in rodent models using electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states.

| Species | Doses (Oral) | Key Findings |

| Rat (Sprague-Dawley) | 1, 3, 10, 30 mg/kg | Dose-dependent decrease in latency to non-rapid eye movement (NREM) sleep.[2] |

| Dose-dependent increase in the duration of NREM sleep.[2] | ||

| Minimal effect on rapid eye movement (REM) sleep.[2] | ||

| Sleep-promoting effects were maintained after 7 days of repeated dosing.[2] | ||

| Mouse | Not specified | No effect on sleep parameters in mice lacking the OX2R, confirming the mechanism of action.[2] |

Signaling Pathways and Experimental Workflows

Orexin-2 Receptor Signaling and Seltorexant's Mechanism of Action

Orexin-A and Orexin-B, produced by neurons in the lateral hypothalamus, bind to the OX2R, a Gq-coupled G protein-coupled receptor (GPCR). This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores, which contributes to neuronal excitation and the promotion of wakefulness. Seltorexant acts as a competitive antagonist at the OX2R, preventing the binding of orexin peptides and thereby inhibiting this signaling cascade.

Experimental Workflow: In Vivo Sleep Study in Rats

The following diagram illustrates a typical workflow for evaluating the effects of seltorexant on sleep architecture in rats.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of seltorexant for OX1R and OX2R.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.

-

Radioligand: A radiolabeled orexin receptor antagonist, such as [³H]-EMPA for OX2R, is used.

-

Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of seltorexant in a binding buffer.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of seltorexant that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy (Ex Vivo Autoradiography)

Objective: To determine the in vivo potency (ED50) of seltorexant in occupying OX2R in the rat brain.

Methodology:

-

Animal Dosing: Rats are orally administered various doses of seltorexant or vehicle.

-

Tissue Collection: At a specified time post-dosing, animals are euthanized, and their brains are rapidly removed and frozen.

-

Brain Sectioning: Coronal brain sections are prepared using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a radioligand specific for OX2R (e.g., [³H]-EMPA).

-

Washing: Non-specific binding is removed by washing the sections in buffer.

-

Imaging: The sections are apposed to a phosphor imaging plate or film to visualize the distribution and density of radioligand binding.

-

Quantification: The density of the autoradiographic signal in specific brain regions is quantified using image analysis software.

-

Data Analysis: The percentage of receptor occupancy at each dose of seltorexant is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated animals. The ED50 is determined by fitting the dose-occupancy data to a sigmoidal dose-response curve.

In Vivo Sleep-Wake Monitoring (EEG/EMG)

Objective: To assess the effects of seltorexant on sleep architecture in rats.

Methodology:

-

Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording under anesthesia.

-

Recovery: Animals are allowed a recovery period of at least one week.

-

Acclimation: Rats are acclimated to the recording chambers and tethered recording cables.

-

Baseline Recording: Continuous EEG and EMG data are recorded for a 24-hour baseline period to establish normal sleep-wake patterns.

-

Dosing: Seltorexant or vehicle is administered orally at a specific time (e.g., at the beginning of the dark/active phase).

-

Post-Dose Recording: EEG and EMG are continuously recorded for a defined period (e.g., 6-24 hours) after dosing.

-

Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals.

-

Data Analysis: Various sleep parameters are calculated, including latency to NREM and REM sleep, total duration of each sleep-wake state, number and duration of sleep/wake bouts, and sleep efficiency. These parameters are then compared between the seltorexant-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

The preclinical pharmacodynamic profile of this compound strongly supports its development as a selective OX2R antagonist. Its high affinity and selectivity for the OX2R, coupled with its demonstrated ability to occupy the central target and promote sleep in animal models, provide a solid foundation for its investigation in clinical settings for the treatment of major depressive disorder with insomnia symptoms. The targeted mechanism of action, focusing on the hyperarousal pathways mediated by the orexin system, represents a novel approach to addressing the unmet needs of patients with these co-morbid conditions. Further research into the downstream neurochemical and network-level effects of seltorexant will continue to elucidate its full therapeutic potential.

References

The Discovery and Development of Seltorexant (JNJ-42847922): A Selective Orexin-2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Seltorexant (B610775), also known as JNJ-42847922 and MIN-202, is a novel, orally active, small molecule that acts as a selective antagonist of the orexin-2 receptor (OX2R).[1][2] Developed by Janssen Research & Development, seltorexant has emerged as a promising therapeutic candidate for the treatment of major depressive disorder (MDD) with insomnia symptoms and insomnia disorder.[3][4][5] The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 and orexin-2 receptors), is a key regulator of wakefulness, arousal, and sleep-wake cycles.[3][6] By selectively targeting the OX2R, seltorexant aims to normalize the hyperarousal states associated with these conditions, thereby improving both sleep and mood.[7][8]

This technical guide provides a comprehensive overview of the discovery and development history of seltorexant, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Core Discovery and Mechanism of Action

The development of seltorexant was driven by the growing understanding of the orexin system's role in promoting wakefulness.[9] While dual orexin receptor antagonists (DORAs) had shown efficacy in treating insomnia, the hypothesis that selective antagonism of the OX2R could offer a more targeted approach with a potentially improved safety and tolerability profile spurred the discovery of seltorexant.[8][9]

Seltorexant is a high-affinity and potent antagonist of the human OX2R, with a pKi of 8.0.[10][11] It exhibits a significant selectivity of approximately 100-fold over the human orexin-1 receptor (OX1R).[2][9] This selectivity is a key feature of the molecule, distinguishing it from DORAs like suvorexant and lemborexant.[2]

Signaling Pathway

The orexin-2 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[3][6][10] Seltorexant, as an antagonist, blocks the binding of orexin-A and orexin-B to the OX2R, thereby inhibiting these downstream effects.

Preclinical Development

In Vitro and In Vivo Pharmacology

Preclinical studies were instrumental in characterizing the pharmacological profile of seltorexant.

Table 1: In Vitro Receptor Binding Affinity of Seltorexant

| Receptor | Species | pKi |

| Orexin-2 (OX2R) | Human | 8.0 |

| Orexin-2 (OX2R) | Rat | 8.1 |

Data sourced from MedChemExpress.[10]

In vivo studies in animal models demonstrated the sleep-promoting effects of seltorexant. In rats, oral administration of seltorexant (3-30 mg/kg) dose-dependently decreased the latency to non-rapid eye movement (NREM) sleep and increased the duration of NREM sleep.[12] These effects were sustained with repeated dosing.[12] Importantly, the sleep-promoting effects of seltorexant were absent in OX2R knockout mice, confirming its specific mechanism of action.[12] Furthermore, preclinical studies indicated that seltorexant does not have intrinsic motivational properties, as it did not increase dopamine (B1211576) release in the nucleus accumbens or produce place preference in mice, in contrast to zolpidem.[12][13]

Pharmacokinetics

Pharmacokinetic studies in preclinical species and humans have characterized the absorption, distribution, metabolism, and excretion of seltorexant.

Table 2: Pharmacokinetic Parameters of Seltorexant

| Species | Dose | Tmax (h) | t1/2 (h) | Cmax |

| Human | 10-120 mg (single dose) | 0.3 - 1.5 | 2 - 3 | Dose-linear up to 40 mg |

| Rat | 3-30 mg/kg (oral) | - | - | - |

Data for humans sourced from multiple Phase 1 studies.[5][14] Preclinical pharmacokinetic data for rats and mice were not available in the reviewed literature.

Clinical Development

Seltorexant has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for both insomnia disorder and as an adjunctive therapy for MDD with insomnia symptoms.

Phase 1 Studies

First-in-human studies established the safety, tolerability, and pharmacokinetic profile of seltorexant in healthy volunteers.[12][14] These studies confirmed the rapid absorption and short half-life of the compound, making it suitable for a hypnotic agent.[5][14] Somnolence was the most frequently reported adverse event.[12]

Phase 2 Studies

Phase 2 trials provided the initial evidence of efficacy for seltorexant in patient populations.

-

Insomnia Disorder: A randomized, double-blind, placebo-controlled, dose-finding study in individuals with insomnia without psychiatric comorbidity demonstrated that seltorexant (10 mg and 20 mg) significantly improved latency to persistent sleep (LPS) and wake after sleep onset (WASO) compared to placebo.[15] These effects were maintained over a 14-day treatment period.[15]

-

Major Depressive Disorder: A Phase 2b adaptive dose-finding study evaluated seltorexant as an adjunctive therapy to selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) in patients with MDD who had an inadequate response to their current antidepressant.[4] The study found a clinically meaningful reduction in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), for the 20 mg dose of seltorexant.[4] The improvement was more pronounced in patients with significant baseline sleep disturbance.[4]

Table 3: Key Efficacy Results from Phase 2 Clinical Trials

| Indication | Study | Dose | Primary Endpoint | Result vs. Placebo | p-value |

| Insomnia Disorder | NCT03375203 | 10 mg, 20 mg | Change in Latency to Persistent Sleep (LPS) on Night 1 | Significant reduction | <0.001 |

| MDD with Insomnia | NCT03374475 | 20 mg | Change in MADRS Total Score at Week 6 | -3.1 point difference | 0.083 |

Data for Insomnia Disorder sourced from JAMA Psychiatry.[15] Data for MDD with Insomnia sourced from a Phase 2b study publication.[4]

Phase 3 Studies

Pivotal Phase 3 trials have further investigated the efficacy and safety of seltorexant.

-

MDD with Insomnia Symptoms (MDD3001 - NCT04533529): This study evaluated seltorexant 20 mg as an adjunctive therapy to baseline antidepressants. The trial met all its primary and secondary endpoints, demonstrating a statistically significant and clinically meaningful improvement in depressive symptoms (MADRS total score) and sleep disturbance outcomes at day 43 compared to placebo.[12][16]

-

MDD with Insomnia Symptoms (MDD3005): This trial compared seltorexant to quetiapine (B1663577) XR as an adjunctive treatment. While the primary endpoint of a statistically significant difference in response rate at 26 weeks was not met, seltorexant showed a numerically greater response rate and a more favorable safety and tolerability profile, with notably less weight gain and lower rates of somnolence compared to quetiapine XR.[17]

Table 4: Efficacy Results from a Phase 3 Study in MDD with Insomnia (MDD3001)

| Endpoint | Seltorexant 20 mg | Placebo | Treatment Difference | p-value |

| Change from Baseline in MADRS Total Score at Day 43 | Statistically significant improvement | - | Clinically meaningful | Met primary endpoint |

Data sourced from a Johnson & Johnson press release.[16]

Experimental Protocols

Orexin Receptor Binding Assay (Representative Protocol)

A representative protocol for an orexin receptor binding assay would involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human orexin-2 receptor (e.g., CHO or HEK-293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 and 0.1% BSA, is used.

-

Radioligand: A radiolabeled orexin receptor antagonist, for example, [3H]-EMPA, is used at a concentration close to its Kd.

-

Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the test compound (seltorexant) or vehicle.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Sleep Studies in Rats (Representative Protocol)

A representative protocol for in vivo sleep studies in rats would include:

-

Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.

-

Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chambers and cables.

-

Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours.

-

Dosing: Seltorexant or vehicle is administered orally at a specific time of day (e.g., at the beginning of the light or dark phase).

-

EEG/EMG Recording: Continuous EEG and EMG data are collected for a defined period post-dosing.

-

Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals.

-

Data Analysis: Various sleep parameters, such as latency to NREM and REM sleep, and the duration of each sleep stage, are calculated and statistically analyzed.

Clinical Trial Protocol for MDD (Representative)

A representative protocol for a clinical trial of seltorexant in MDD with insomnia symptoms would encompass:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients diagnosed with MDD according to DSM-5 criteria, with an inadequate response to at least one SSRI or SNRI, and with comorbid insomnia symptoms.

-

Screening and Baseline: A screening phase to determine eligibility, followed by a baseline assessment of depression severity using the MADRS and insomnia severity using the Insomnia Severity Index (ISI).

-

Randomization: Eligible patients are randomized to receive a fixed dose of seltorexant (e.g., 20 mg) or placebo once daily in the evening, as an adjunct to their ongoing antidepressant therapy.

-

Treatment Period: A treatment phase of a specified duration (e.g., 6 weeks).

-

Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the MADRS total score at the end of the treatment period. Secondary endpoints include changes in sleep parameters (e.g., ISI score) and other depression-related scales.

-

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

Seltorexant (JNJ-42847922) represents a targeted approach to treating MDD with insomnia symptoms and insomnia disorder by selectively antagonizing the orexin-2 receptor. Its discovery and development have been guided by a strong scientific rationale centered on the role of the orexin system in hyperarousal. Preclinical studies have demonstrated its specific mechanism of action and sleep-promoting effects. A robust clinical development program, including multiple Phase 2 and 3 trials, has provided evidence for its efficacy and a generally favorable safety and tolerability profile. The data from these studies suggest that seltorexant has the potential to be a valuable new treatment option for patients suffering from these debilitating conditions. Further research and regulatory review will ultimately determine its place in the therapeutic landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. Montgomery Asberg Depression Rating Scale (MADRS) – Strokengine [strokengine.ca]

- 3. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 5. trial.medpath.com [trial.medpath.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study protocol for a randomised controlled trial evaluating the effects of the orexin receptor antagonist suvorexant on sleep architecture and delirium in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Restricted [jnjmedicalconnect.com]

- 13. Montgomery‐Åsberg Depression Rating Scale factors in treatment‐resistant depression at onset of treatment: Derivation, replication, and change over time during treatment with esketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. d-nb.info [d-nb.info]

- 16. Restricted [jnjmedicalconnect.com]

- 17. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

MIN-202: A Technical Overview of Orexin Receptor Binding Affinity and Selectivity

A Comprehensive Guide for Researchers and Drug Development Professionals

Waltham, MA – MIN-202, also known as seltorexant (B610775) or JNJ-42847922, is a selective antagonist of the orexin-2 receptor (OX2R), a key component in the regulation of sleep and wakefulness. Developed collaboratively by Minerva Neurosciences and Janssen Pharmaceutica NV, this compound has garnered significant interest for its potential therapeutic applications in treating sleep disorders, including insomnia, and as an adjunctive therapy for major depressive disorder (MDD).[1] This technical guide provides an in-depth analysis of the binding affinity and selectivity of MIN-202 for orexin (B13118510) receptors, complete with experimental methodologies and visualizations of associated signaling pathways.

Quantitative Analysis of Binding Affinity and Selectivity

MIN-202 demonstrates a high affinity and potent antagonism for the human and rat orexin-2 receptor. Its selectivity for OX2R over the orexin-1 receptor (OX1R) is a defining characteristic, suggesting a targeted mechanism of action that may offer a favorable sleep profile by preserving normal sleep architecture.[2]

The binding affinity of MIN-202 has been quantified using pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor | Species | pKi | Selectivity Ratio (vs. hOX1R) |

| MIN-202 (Seltorexant) | OX2R | Human | 8.0 | ~100-fold |

| MIN-202 (Seltorexant) | OX2R | Rat | 8.1 | Not Reported |

Table 1: Binding Affinity of MIN-202 for Orexin-2 Receptors.[3][4]

MIN-202 exhibits an approximate 2-log selectivity ratio for the human OX2R compared to the human OX1R, indicating a roughly 100-fold greater affinity for the OX2R.[2][5] This selectivity is a critical aspect of its pharmacological profile, as the two orexin receptors have distinct roles in physiological regulation. While OX2R is predominantly involved in the sleep-wake cycle, OX1R is associated with the regulation of emotions, pain, feeding, and addiction.[6]

Experimental Protocols

The determination of MIN-202's binding affinity and selectivity for orexin receptors involves standard, yet rigorous, experimental procedures. While specific proprietary details of the assays conducted by Minerva and Janssen are not publicly available, the following represents a likely methodology based on established practices in the field.

Radioligand Binding Assay

A competitive radioligand binding assay is the standard method for determining the binding affinity of a test compound. This assay measures the ability of an unlabeled compound (in this case, MIN-202) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing either human OX1R or human OX2R (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA for OX2R).

-

MIN-202 (Seltorexant) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of MIN-202 is prepared in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each receptor subtype.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of MIN-202 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape

Orexin Receptor Signaling Pathways

Orexin receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (orexin-A and orexin-B), initiate a cascade of intracellular signaling events. Both OX1R and OX2R can couple to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[7] OX2R can also couple to the Gi/o protein, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.[7] These signaling pathways ultimately modulate neuronal excitability and neurotransmitter release.

References

- 1. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]

Seltorexant Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seltorexant (B610775) (also known as JNJ-42847922 and MIN-202) is a potent and selective orexin-2 receptor antagonist under investigation for the treatment of major depressive disorder (MDD) and insomnia. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of seltorexant hydrochloride in various animal models, focusing on absorption, distribution, metabolism, and excretion (ADME) properties. The information is compiled from key preclinical studies to support further research and development.

Introduction

The orexin (B13118510) system plays a critical role in regulating wakefulness, arousal, and stress responses. Seltorexant selectively blocks the orexin-2 receptor, a mechanism hypothesized to normalize the hyperarousal states associated with conditions like depression and insomnia.[1][2] Preclinical pharmacokinetic studies are fundamental to establishing a compound's potential for clinical success. This document synthesizes the key findings from animal studies on seltorexant, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating relevant pathways and workflows.

In Vivo Pharmacokinetics

Preclinical studies, primarily in rodents, have characterized the in vivo pharmacokinetic profile of seltorexant. These studies have demonstrated that seltorexant possesses favorable properties, including acceptable oral bioavailability and the ability to cross the blood-brain barrier to engage its target receptor.[1]

Data Summary

The following table summarizes the available quantitative pharmacokinetic parameters of seltorexant in rats following oral administration. Data for other species such as dogs and monkeys are not extensively available in the public domain.

Table 1: Oral Pharmacokinetic Parameters of Seltorexant in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Animal Model | Reference |

| 3 | Not Reported | ~0.5 | Not Reported | ~2 | Acceptable | Sprague Dawley Rat | [1] |

| 10 | Not Reported | ~0.33-0.5 | Not Reported | ~2 | Acceptable | Sprague Dawley Rat | [1] |

| 30 | Not Reported | ~0.33 | Not Reported | ~2 | Acceptable | Sprague Dawley Rat | [1] |

Note: Specific numerical values for Cmax, AUC, and bioavailability are not consistently reported in the reviewed literature. The information indicates dose-proportional increases in Cmax and AUC.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague Dawley rats were used in these studies.[1]

-

Drug Administration: Seltorexant was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Analytical Method: Plasma concentrations of seltorexant were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such studies.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data using non-compartmental analysis.

Distribution

The ability of a centrally acting drug to cross the blood-brain barrier (BBB) is paramount. Studies have confirmed that seltorexant is CNS penetrant.[2]

Brain Penetration and Receptor Occupancy

-

Evidence of BBB Penetration: Following oral administration in Sprague Dawley rats, seltorexant was shown to cross the blood-brain barrier and bind to orexin-2 receptors in the brain.[1]

-

Receptor Occupancy: Ex vivo receptor binding studies in rats demonstrated that oral administration of seltorexant led to a dose- and time-dependent occupancy of orexin-2 receptors in the brain. An oral dose of 30 mg/kg resulted in approximately 75% receptor occupancy at 1 hour post-dose.[1]

Plasma and Brain Tissue Protein Binding

The extent of binding to plasma and brain tissue proteins influences the amount of free drug available to exert its pharmacological effect.

Table 2: In Vitro Protein and Tissue Binding of Seltorexant

| Parameter | Species | Value | Method | Reference |

| Plasma Protein Binding | Rat | High Free Fraction | Not Specified | [1] |

| Brain Tissue Binding | Rat | High Free Fraction | Not Specified | [1] |

Note: While described as having a "high free fraction," specific quantitative percentages of binding are not detailed in the available literature.[1]

Experimental Protocols

Brain Tissue Binding Assay (Equilibrium Dialysis - General Protocol)

A common method for this assay is equilibrium dialysis.

-

Objective: To determine the fraction of the drug that is not bound to brain tissue components.

-

Procedure:

-

Brain tissue from the species of interest (e.g., rat) is homogenized.

-

The brain homogenate is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-filled chamber.

-

Seltorexant is added to the brain homogenate, and the system is allowed to reach equilibrium.

-

At equilibrium, the concentration of seltorexant in both the homogenate and buffer chambers is measured by LC-MS/MS.

-

The unbound fraction (fu,brain) is calculated based on the concentration difference between the chambers, accounting for the dilution of the homogenate.

-

Caption: Workflow for a typical brain tissue binding assay using equilibrium dialysis.

Metabolism and Excretion

In vitro studies are crucial for understanding the metabolic stability and potential for drug-drug interactions.

In Vitro Metabolism

Table 3: In Vitro Metabolism and Permeability Data for Seltorexant

| Assay | System | Result | Reference |

| Metabolic Stability | Liver Microsomes | Not Specified | [1] |

| CYP Inhibition | Not Specified | Moderate Inhibition | [1] |

| Permeability | Caco-2 Cells | Not Specified | [1] |

Note: The specific enzymes inhibited and the quantitative measures of stability and permeability are not detailed in the reviewed literature.

Experimental Protocols

Liver Microsome Stability Assay (General Protocol)

-

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.

-

Procedure:

-

Seltorexant is incubated with liver microsomes from the species of interest (e.g., rat, human) and a cofactor (NADPH) to initiate the metabolic reaction.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining parent compound is determined by LC-MS/MS.

-

The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

-

Caption: Experimental workflow for a liver microsomal stability assay.

Caco-2 Permeability Assay (General Protocol)

-

Objective: To predict intestinal drug absorption by measuring the rate of transport across a monolayer of human colon adenocarcinoma cells (Caco-2).

-

Procedure:

-

Caco-2 cells are cultured on a semi-permeable membrane until they form a confluent monolayer.

-

Seltorexant is added to the apical (donor) side.

-

The appearance of seltorexant on the basolateral (receiver) side is measured over time using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated. The assay can also be performed in the reverse direction (basolateral to apical) to assess active efflux.

-

Signaling Pathway

Seltorexant's mechanism of action is centered on the orexin signaling pathway. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which promote wakefulness by binding to orexin-1 (OX1R) and orexin-2 (OX2R) receptors in various brain regions. Seltorexant selectively antagonizes OX2R, thereby reducing the wake-promoting signal.

Caption: Seltorexant selectively antagonizes the orexin-2 receptor (OX2R).

Conclusion

The preclinical pharmacokinetic data available for seltorexant suggest it is a promising CNS drug candidate with good oral bioavailability and brain penetration in rodent models. Its rapid absorption and relatively short half-life are consistent with a profile suitable for a sleep-promoting agent. While the existing data provides a strong foundation, more detailed quantitative information, particularly in non-rodent species, would further enhance the understanding of its cross-species pharmacokinetics and aid in the refinement of human dose predictions. The provided experimental outlines serve as a guide for researchers aiming to conduct similar preclinical evaluations.

References

- 1. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Seltorexant: A Selective Orexin-2 Receptor Antagonist for Depression and Insomnia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the preclinical evidence supporting the development of Seltorexant (B610775) (JNJ-42847922), a potent and selective orexin-2 receptor (OX2R) antagonist, for the treatment of Major Depressive Disorder (MDD) and associated insomnia. The document details the compound's mechanism of action, summarizes key quantitative data from animal studies in structured tables, describes the experimental protocols employed, and visualizes critical pathways and workflows.

Introduction: The Orexin (B13118510) System in Arousal and Mood

The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and stress responses.[1][2] Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the central nervous system, influencing key monoaminergic centers to maintain an alert state.[3] Preclinical and clinical evidence suggests that hyperactivity of the orexin system, particularly through the OX2R, contributes to a state of hyperarousal, which is a core pathophysiology underlying both insomnia and depression.[4][5] This hyperarousal can manifest as sleep disturbances and an exaggerated stress response via the hypothalamic-pituitary-adrenal (HPA) axis.[1][3]

Seltorexant is a novel investigational compound designed to selectively antagonize the OX2R.[6] By blocking this specific receptor, Seltorexant aims to normalize the overactivation of the orexin system, thereby reducing excessive wakefulness to improve sleep and blunting the HPA axis stress response to alleviate depressive symptoms.[1][3][4]

Mechanism of Action: Selective OX2R Blockade

Seltorexant's therapeutic potential stems from its high selectivity for the OX2R over the OX1R. While both receptors are involved in arousal, they have distinct roles. OX2R signaling is considered predominant in the regulation of sleep and wakefulness.[3] By selectively targeting OX2R, Seltorexant is hypothesized to promote sleep and reduce hyperarousal without significantly impacting motivational and emotional processes that are more closely associated with OX1R.[7] Preclinical studies have confirmed that Seltorexant is orally bioavailable, crosses the blood-brain barrier, and binds to OX2R in the rodent brain to exert its effects.[1] Its efficacy is directly tied to this target engagement, as the compound has no effect on sleep parameters in mice genetically engineered to lack the OX2R.[1][3]

References

- 1. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 5. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. researchgate.net [researchgate.net]

In vitro characterization of Seltorexant hydrochloride

An In-Depth Technical Guide to the In Vitro Characterization of Seltorexant (B610775) Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, potent, and highly selective orexin-2 receptor (OX2R) antagonist.[1][2][3][4] The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and sleep-wake cycles.[1][2][5] By selectively blocking the OX2R, Seltorexant aims to normalize the excessive arousal associated with conditions like major depressive disorder (MDD) and insomnia, thereby improving both mood and sleep-related symptoms.[2][6][7][8] Its mechanism, which is distinct from broad-acting sedatives, offers a targeted approach to therapy.[1] This document provides a comprehensive overview of the in vitro pharmacological data and experimental methodologies used to characterize Seltorexant hydrochloride.

Pharmacological Data

The in vitro profile of Seltorexant is defined by its high affinity and selectivity for the human orexin-2 receptor.

Receptor Binding Affinity

Seltorexant demonstrates high-affinity binding to both human and rat orexin-2 receptors, as determined by radioligand binding assays.

| Target | Species | Affinity (pKi) | Citation |

| Orexin-2 Receptor (OX2R) | Human | 8.0 | [2][3][4] |

| Orexin-2 Receptor (OX2R) | Rat | 8.1 | [3][4] |

Receptor Selectivity Profile

A key characteristic of Seltorexant is its pronounced selectivity for the OX2R over the OX1R and a wide range of other CNS targets.

| Target Comparison | Selectivity Ratio | Method | Citation |

| OX2R vs. OX1R | >100-fold | Radioligand Binding Assay | [2][9] |

| Off-Target Panel | No significant affinity | Broad Panel Screening (50+ receptors, ion channels, transporters) at 1 µM | [10] |

Functional Antagonist Activity

Seltorexant acts as a potent antagonist at the OX2R. Its functional activity has been confirmed in cell-based assays by its ability to inhibit the intracellular signaling cascade initiated by orexin agonists.

| Assay Type | Target | Effect | Citation |

| Calcium Flux Assay | Human OX2R | Potent functional antagonism | [11] |

| Calcium Flux Assay | Rat OX2R | Potent functional antagonism | [11] |

Note: Specific IC50 values from functional assays are not publicly detailed in the reviewed literature, but high affinity is reported to correspond with potent functional activity.[11]

Signaling and Mechanism of Action

Seltorexant's therapeutic hypothesis is based on its ability to modulate the orexin system, which is implicated in hyperarousal states.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of Seltorexant for the orexin receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human orexin-1 (OX1R) or orexin-2 (OX2R) receptors are cultured to confluence.

-

Membrane Preparation: Cells are harvested, and a crude membrane preparation is created through homogenization and centrifugation.

-

Assay Incubation: In a multi-well plate, cell membranes are incubated with:

-

A specific radioligand (e.g., ³H-SB674042 for OX1R or a suitable OX2R radioligand).

-

Varying concentrations of unlabeled this compound.

-

-

Determination of Non-Specific Binding: A parallel set of wells is incubated with the radioligand and a high concentration of a non-radiolabeled, potent orexin antagonist (e.g., 10 µM Suvorexant) to define non-specific binding.[12]

-

Equilibrium & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at 37°C).[12] The reaction is terminated by rapid filtration through glass fiber filters, washing with a cold buffer to separate bound from free radioligand.

-

Quantification: Radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression. IC50 values (the concentration of Seltorexant that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.

Protocol 2: Intracellular Calcium Flux Functional Assay

This functional assay measures Seltorexant's ability to act as an antagonist by blocking the Gq-mediated increase in intracellular calcium triggered by an orexin agonist.[11]

Methodology:

-

Cell Culture: Cells expressing the target orexin receptor (e.g., HEK293 or CHO) are seeded into black-walled, clear-bottom microplates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, allowing the dye to enter the cells.

-

Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated for a defined period.

-

Agonist Stimulation: An orexin agonist (e.g., Orexin-A or Orexin-B) is added at a fixed concentration (typically EC80) to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: The antagonist effect of Seltorexant is quantified by its ability to inhibit the agonist-induced fluorescence signal. Dose-response curves are generated to determine the IC50 value, representing the concentration of Seltorexant that inhibits 50% of the maximum agonist response.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is Seltorexant used for? [synapse.patsnap.com]

- 6. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 7. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder. | CHDR [chdr.nl]

- 8. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Seltorexant - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pa2online.org [pa2online.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Seltorexant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo experimental evaluation of Seltorexant hydrochloride, a selective orexin-2 receptor (OX2R) antagonist. The following sections outline methodologies for assessing the compound's effects on sleep architecture and its potential antidepressant and anxiolytic properties in rodent models.

Mechanism of Action

Seltorexant (also known as JNJ-42847922) is a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1] The orexin (B13118510) system is a key regulator of sleep and wakefulness.[1] By selectively blocking OX2R, Seltorexant is thought to reduce excessive wakefulness and promote sleep.[1][2] This targeted mechanism may offer a different therapeutic approach compared to broader-acting sleep medications.[1] Preclinical studies have demonstrated that Seltorexant crosses the blood-brain barrier and binds to OX2R in the rat brain.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Seltorexant.

Table 1: Preclinical Dosing and Efficacy in Rodents

| Parameter | Species | Route of Administration | Dose Range | Key Findings |

| Sleep Induction & Promotion | Sprague Dawley Rat | Oral | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in NREM sleep latency and increase in NREM sleep time. Effective dose estimated at 3 mg/kg.[3] |

| Orexin-2 Receptor Occupancy | Sprague Dawley Rat | Oral | 30 mg/kg | Peak occupancy (74.66%) at 60 minutes post-administration. |

Table 2: Clinical Dosing in Humans

| Study Phase | Population | Route of Administration | Dose Range |

| Phase 1 | Healthy Volunteers | Oral | 1 - 30 mg (single dose) |

| Phase 2 | Patients with Insomnia/MDD | Oral | 5, 10, 20, 40 mg (once daily) |

Experimental Protocols

Protocol 1: Assessment of Hypnotic Effects in Rats using EEG/EMG

This protocol details the procedure for evaluating the effects of Seltorexant on sleep architecture in Sprague-Dawley rats.

1.1. Animals

-

Adult male Sprague-Dawley rats (250-350g).

-

Animals should be housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

1.2. Surgical Implantation of EEG/EMG Electrodes

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) at 60 mg/kg, i.p.).

-

Surgical Procedure:

-

Place the anesthetized rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small burr holes through the skull for the placement of EEG screw electrodes. Recommended coordinates: two frontal electrodes (e.g., AP +2.0 mm, ML ±2.0 mm from bregma) and two parietal electrodes (e.g., AP -2.0 mm, ML ±2.0 mm from bregma).

-

For EMG recording, insert two insulated, fine-wire electrodes into the nuchal (neck) muscles.

-

Solder the electrode leads to a miniature connector.

-

Secure the connector to the skull with dental cement.

-

-

Post-operative Care:

-

Administer post-operative analgesics as required.

-

Allow a recovery period of at least 7-10 days before starting the experiment.

-

Habituate the animals to the recording cables and environment for several days prior to the experiment.

-

1.3. Drug Preparation and Administration

-

Vehicle Preparation: A suitable vehicle for oral administration of Seltorexant can be a suspension in 0.5% methylcellulose (B11928114) in water. It is recommended to prepare this fresh daily.

-

Seltorexant Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).

-

Administration: Administer Seltorexant or vehicle via oral gavage. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

1.4. Experimental Procedure

-

Connect the animals to the EEG/EMG recording system and allow for a baseline recording period (e.g., 24 hours).

-

Administer Seltorexant or vehicle at a specific time point, for example, at the beginning of the dark (active) phase or 2 hours into the light (inactive) phase.

-

Record EEG/EMG data continuously for at least 6-8 hours post-administration.

-

Analyze the recorded data to score sleep-wake stages (Wake, NREM, REM) in epochs (e.g., 10-30 seconds).

-

Calculate key sleep parameters, including:

-

Latency to NREM sleep

-

Total time spent in Wake, NREM, and REM sleep

-

Bout duration and number of bouts for each stage

-

Sleep efficiency

-

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST) in Rats

This protocol provides a framework for evaluating the potential antidepressant effects of Seltorexant using the FST. Note: Specific Seltorexant dosing and timing for this test are not yet established in publicly available literature and should be determined empirically.

2.1. Animals

-

Adult male Sprague-Dawley rats (250-350g).

-

House animals as described in Protocol 1.1.

2.2. Apparatus

-

A transparent cylindrical tank (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of approximately 30 cm.

2.3. Drug Preparation and Administration

-

Prepare Seltorexant and vehicle as described in Protocol 1.3.

-

Administer Seltorexant or vehicle orally at a predetermined time before the test (e.g., 60 minutes). Dose selection should be based on sleep study findings and receptor occupancy data.

2.4. Experimental Procedure

-

Pre-swim session (Day 1): Place each rat individually into the swim tank for a 15-minute adaptation session. This serves to induce a baseline level of immobility for the test session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

Test session (Day 2): 24 hours after the pre-swim session, administer Seltorexant or vehicle.

-

At the designated time post-administration, place the rat back into the swim tank for a 5-minute test session.

-

Record the entire session with a video camera.

-

Analyze the video to score the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM) in Rats

This protocol outlines the use of the EPM to assess the potential anxiolytic effects of Seltorexant. Note: Specific Seltorexant dosing and timing for this test are not yet established in publicly available literature and should be determined empirically.

3.1. Animals

-

Adult male Sprague-Dawley rats (250-350g).

-

House animals as described in Protocol 1.1.

3.2. Apparatus

-

A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze should have two open arms and two closed arms (with high walls) of equal dimensions.

3.3. Drug Preparation and Administration

-

Prepare Seltorexant and vehicle as described in Protocol 1.3.

-

Administer Seltorexant or vehicle orally at a predetermined time before the test (e.g., 60 minutes).

3.4. Experimental Procedure

-

Administer Seltorexant or vehicle to the rats.

-

At the designated time post-administration, place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the session with a video camera and use tracking software for analysis.

-

Key parameters to measure include:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled (to assess for general locomotor effects).

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations

Caption: Seltorexant Signaling Pathway.

Caption: EEG Sleep Study Workflow.

Caption: Behavioral Testing Workflow.

References

Application Notes and Protocols for Seltorexant Hydrochloride Dosing and Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of Seltorexant hydrochloride in rat models, based on preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this selective orexin-2 receptor antagonist.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Seltorexant in rats.

Table 1: Oral Administration (p.o.) of Seltorexant in Rats

| Parameter | Value | Species/Strain | Reference |

| Dose Range | 1 - 30 mg/kg | Sprague Dawley | [1] |

| Effective Dose (Sleep Promotion) | 3 mg/kg | Sprague Dawley | [1] |

| Oral ED50 (OX2R Occupancy) | 3 mg/kg | Sprague Dawley | [1] |

| Time to Peak Plasma Concentration (Tmax) | 0.33 - 0.5 hours | Not Specified | |

| Administration Vehicle (Example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | [2] |

Table 2: Orexin-2 Receptor (OX2R) Occupancy Following Oral Administration in Rats

| Dose | Time Post-Administration | OX2R Occupancy (%) | Species/Strain | Reference |

| 30 mg/kg | 1 hour | 74.66% | Sprague Dawley | [1] |

| 30 mg/kg | 4 hours | 40% | Sprague Dawley | [1] |

| 30 mg/kg | 24 hours | No Occupancy | Sprague Dawley | [1] |

Experimental Protocols

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing of Seltorexant in rats.[3]

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]

-

Sterile water for injection or saline

-

Vortex mixer

-

Analytical balance

-

Appropriately sized gavage needles (e.g., 18-20 gauge, straight or curved)

-

Syringes (1-5 mL)

-

Male Sprague Dawley rats[4]

Protocol:

-

Animal Preparation: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment. Ensure free access to food and water.

-

Formulation Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the body weight of the rats.

-

Prepare the vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

-

Add the calculated amount of Seltorexant to the vehicle.

-

Vortex the mixture thoroughly to ensure a homogenous suspension or solution. Prepare fresh on the day of the experiment.

-

-

Administration:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.[5]

-

Fill a syringe with the appropriate volume of the Seltorexant formulation. The administration volume should be kept consistent, typically between 1-5 mL/kg.

-

Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

-

Administer the formulation slowly and steadily.

-

Withdraw the gavage needle gently.

-

-

Post-Administration Monitoring:

-

Return the rat to its cage and monitor for any signs of distress or adverse reactions.

-

For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

For pharmacodynamic studies, behavioral assessments or tissue collection can be performed at predetermined time points.

-

Oral Gavage Administration Workflow

Intracerebroventricular (ICV) Administration

ICV injection allows for the direct administration of Seltorexant into the central nervous system, bypassing the blood-brain barrier.[6]

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF) or sterile saline

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Cannula and tubing

-

Surgical instruments (scalpel, forceps, drill)

-

Suturing material or wound clips

-

Male Sprague Dawley rats[4]

Protocol:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat using an appropriate anesthetic protocol.

-

Shave the scalp and secure the animal in the stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify the bregma.

-

Using a stereotaxic atlas for the rat brain, determine the coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.[7][8]

-

Drill a small hole in the skull at the determined coordinates.

-

-

Formulation and Injection:

-

Dissolve Seltorexant in aCSF or sterile saline to the desired concentration.

-

Load the microinjection syringe with the Seltorexant solution, ensuring there are no air bubbles.

-

Lower the injection cannula through the burr hole to the target DV coordinate.

-

Infuse the solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically 1-5 µL.

-